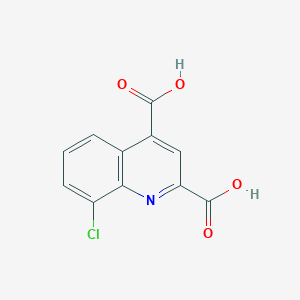
8-Chloroquinoline-2,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroquinoline-2,4-dicarboxylic acid (8-CQD) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 8-CQD is a derivative of quinoline, a heterocyclic aromatic compound found in many naturally occurring substances. It has been studied for its potential applications in the synthesis of various drugs, as well as its potential to act as a pharmacological agent. 8-CQD has also been studied for its potential to act as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
8-Chloroquinoline-2,4-dicarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been studied for its potential to act as a pharmacological agent and as a catalyst in organic reactions. 8-Chloroquinoline-2,4-dicarboxylic acid has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid has been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells.
Wirkmechanismus
The exact mechanism of action of 8-Chloroquinoline-2,4-dicarboxylic acid is not yet fully understood. However, it is believed that 8-Chloroquinoline-2,4-dicarboxylic acid may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid may act as an antioxidant, as well as an inhibitor of certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Chloroquinoline-2,4-dicarboxylic acid are not yet fully understood. However, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid has been shown to inhibit the growth of certain cancer cells, and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments include its high purity, its ability to act as a catalyst in organic reactions, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments is its potential to act as an inhibitor of certain cancer cells, which could lead to unexpected results.
Zukünftige Richtungen
There are many potential future directions for the study of 8-Chloroquinoline-2,4-dicarboxylic acid. These include further research into its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells. In addition, further research into the biochemical and physiological effects of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new therapeutic agents. Further research into the synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid could also lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the potential applications of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new drugs and drug delivery systems.
Synthesemethoden
8-Chloroquinoline-2,4-dicarboxylic acid can be synthesized in two different ways. The first method involves the condensation reaction of 2,4-dichloroquinoline and malonic acid, while the second method involves the condensation reaction of 2,4-dichlorobenzaldehyde and malononitrile. Both methods require the use of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, to promote the reaction. The reaction yields 8-Chloroquinoline-2,4-dicarboxylic acid in high yields with good purity.
Eigenschaften
IUPAC Name |
8-chloroquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPXAPZONTLOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2,4-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)
![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)
![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)
